molecular formula C11H7Cl3N2O B5833522 2,2,2-trichloro-N-5-quinolinylacetamide

2,2,2-trichloro-N-5-quinolinylacetamide

Cat. No.: B5833522
M. Wt: 289.5 g/mol
InChI Key: UJBFGXZADOGCDH-UHFFFAOYSA-N
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Description

2,2,2-trichloro-N-5-quinolinylacetamide is a specialist organic compound featuring a quinoline moiety linked to a trichloroacetamide group. The quinoline structure is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and frequent occurrence in compounds of pharmaceutical interest. This molecular architecture makes it a valuable intermediate for researchers exploring new chemical entities in drug discovery programs. Compounds with similar structural motifs, such as N-aryl-2,2,2-trichloroacetamides, are utilized in scientific research for their role in crystallography and the study of intermolecular interactions, such as hydrogen bonding, which can inform the design of molecular solids . Furthermore, patents highlight that structurally related acetamide derivatives are investigated for their potential in modulating nuclear receptors and for applications in immune-mediated diseases, suggesting a broader research context for this class of chemicals . The presence of the trichloroacetamide group also links it to a family of reagents used in biochemical and clinical chemistry settings for the precipitation of macromolecules, including proteins and nucleic acids . Researchers may find this compound particularly useful as a building block in organic synthesis or as a probe for investigating structure-activity relationships in various biological systems.

Properties

IUPAC Name

2,2,2-trichloro-N-quinolin-5-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3N2O/c12-11(13,14)10(17)16-9-5-1-4-8-7(9)3-2-6-15-8/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBFGXZADOGCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Pharmacological Comparison of Compound 17 and Amonafide

Parameter Compound 17 (UNBS3157) Amonafide
MTD in Mice 3–4× higher Lower
Hematotoxicity Absent Dose-limiting
Tumor Inhibition (L1210) 80–90% 60–70%
Key Mechanism Autophagy/senescence DNA intercalation

Comparison with 2,2,2-Trifluoro-N-(isoquinolin-5-yl-methyl)acetamide

This trifluoro analog () replaces the trichloro group with trifluoromethyl. Key differences:

  • Electron Effects : The trifluoro group’s stronger electron-withdrawing nature may alter binding affinity or metabolic stability.
  • Structural Impact : Reduced steric bulk compared to trichloro could influence pharmacokinetics.

Comparison with N-(1,2-dihydro-5-nitro-2-oxo-6-quinolinyl)-N-methylacetamide

This derivative () introduces a nitro group and methyl substituent. Structural implications include:

  • Nitro Group : May enhance redox activity or DNA adduct formation but risks mutagenicity.
  • Methyl Substituent: Could reduce solubility compared to Compound 17’s dimethylaminoethyl side chain.
  • Data Gap: No efficacy or toxicity data available for direct comparison .

Comparison with Other Chloroacetamide Derivatives

N-[2-Chloro-5-(trifluoromethyl)phenyl]acetamide ()

  • Structure : Incorporates a trifluoromethylphenyl group, increasing lipophilicity.
  • Potential Impact: Enhanced membrane permeability but unconfirmed antitumor activity .

N-Benzodioxole-containing Acetamide ()

  • Structure : Benzodioxole moiety may engage in π-π stacking or hydrogen bonding.
  • Hypothesis : Could modulate target selectivity but lacks reported biological data .

Structural-Activity Relationship (SAR) Insights

  • Trichloro Group : Critical for reduced toxicity and sustained efficacy in Compound 17 versus amonafide. Larger halogens (Cl vs. F) may improve DNA/topoisomerase interactions .
  • Quinolinyl Core: Facilitates intercalation or protein binding, shared with amonafide but modified in analogs (e.g., nitro or oxazole substitutions) .
  • Side Chains: Dimethylaminoethyl in Compound 17 likely enhances solubility and target engagement compared to methyl or nitro groups in analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2,2-trichloro-N-5-quinolinylacetamide, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, refluxing a chloroacetamide intermediate with sodium azide (NaN₃) in a toluene:water (8:2) solvent system under controlled temperature (e.g., 80–100°C) for 5–7 hours can yield intermediates . Optimization includes adjusting solvent polarity, catalyst selection (e.g., triethylamine for deprotonation), and stepwise purification via crystallization or chromatography. Monitoring via TLC (hexane:ethyl acetate, 9:1) ensures reaction completion .
Reaction Parameter Optimized Conditions Impact on Yield
Solvent SystemToluene:water (8:2)Enhances solubility
Temperature80–100°CAccelerates kinetics
CatalystTriethylamineImproves selectivity

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions on the quinoline ring. For instance, 1H^1H NMR identifies protons adjacent to the trichloromethyl group (δ ~4.2–4.5 ppm), while 13C^{13}C NMR resolves carbonyl carbons (δ ~165–170 ppm) . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%), and IR spectroscopy validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Use fume hoods to avoid inhalation of dust/volatiles. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound in novel reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways, such as nucleophilic attack on the trichloromethyl group. Software like Gaussian or ORCA predicts transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s reaction path search methods integrate computational and experimental data to optimize conditions .

Q. What strategies are recommended for resolving contradictions in biological activity data from different research studies?

  • Methodological Answer : Conduct comparative assays under standardized conditions (e.g., fixed pH, temperature, and cell lines). Validate conflicting results using orthogonal methods:

  • In vitro : Reproduce cytotoxicity assays (e.g., MTT) with controlled concentrations (IC₅₀ ± SEM).
  • In silico : Use molecular docking (AutoDock Vina) to compare binding affinities to target receptors .
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of discrepancies .

Q. How can continuous flow systems improve the scalability of this compound synthesis?

  • Methodological Answer : Microreactors enable precise control of exothermic reactions (e.g., chlorination steps) via rapid heat dissipation. Automated systems reduce byproduct formation by maintaining consistent residence times. For example, coupling a flow reactor with inline HPLC monitoring allows real-time adjustment of flow rates (0.1–5 mL/min) .
Parameter Batch Process Flow System
Reaction Time6–8 hours1–2 hours
Yield60–70%85–90%
Byproduct Formation10–15%<5%

Q. What are the key considerations for designing a stability study of this compound under varying pH and temperature conditions?

  • Methodological Answer : Use accelerated stability testing:

  • pH Range : 2.0–9.0 (buffers like phosphate or citrate).
  • Temperature : 40°C (room temp), 60°C (accelerated), and 4°C (control).
  • Analysis : Monitor degradation via HPLC-UV at intervals (0, 1, 3, 6 months). Degradation products (e.g., hydrolyzed acetamide) are identified via LC-MS .

Data Management and Ethical Compliance

Q. How should researchers handle data integrity and reproducibility when publishing studies on this compound?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Metadata : Document reaction conditions (e.g., exact molar ratios, solvent grades).
  • Software : Use ELNs (Electronic Lab Notebooks) like LabArchives for traceability.
  • Ethics : Disclose all conflicts of interest and confirm compliance with institutional guidelines (e.g., non-human testing per FDA regulations) .

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